N-(3-acetylphenyl)nicotinamide is a chemical compound that belongs to the class of nicotinamide derivatives, which are forms of vitamin B3. This compound is recognized for its potential applications in various scientific fields, including medicinal chemistry and biochemistry. It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further linked to a nicotinamide moiety. The structure contributes to its biological activity, particularly in processes related to cellular metabolism and signaling pathways.
N-(3-acetylphenyl)nicotinamide can be synthesized through various laboratory methods, predominantly involving the reaction of 3-acetylaniline with nicotinoyl chloride in the presence of a base such as pyridine. This synthesis method allows for the production of this compound in a controlled environment, ensuring high purity and yield.
The compound is classified as an aromatic amide due to its structural characteristics. It falls under the broader category of pharmaceuticals and biochemicals, often studied for its pharmacological properties.
The synthesis of N-(3-acetylphenyl)nicotinamide typically involves the following steps:
N-(3-acetylphenyl)nicotinamide has a molecular formula of CHNO. The structural representation includes:
N-(3-acetylphenyl)nicotinamide can undergo several types of chemical reactions:
N-(3-acetylphenyl)nicotinamide primarily acts by interacting with nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in the NAD+ biosynthesis pathway.
The increase in NAD+ synthesis influences several cellular processes, including DNA repair mechanisms and responses to oxidative stress.
N-(3-acetylphenyl)nicotinamide has several significant applications:
The design of N-(3-acetylphenyl)nicotinamide derivatives incorporates four essential pharmacophoric features proven necessary for effective VEGFR-2 inhibition [1] [3] [7]:
Table 1: Key Pharmacophoric Features and Interactions of N-(3-acetylphenyl)nicotinamide Derivatives in VEGFR-2
Pharmacophoric Element | Representative Moiety | Target VEGFR-2 Region | Key Interactions | Binding Energy Contribution (MM-GBSA, kcal/mol) |
---|---|---|---|---|
Heteroaromatic System | Pyridine/Nicotinamide | Hinge Region | H-bond: Cys917; Hydrophobic: Leu838, Leu1033, Ala864 | -8.2 to -10.5 |
Aromatic Linker | meta-Substituted Phenyl | Gatekeeper Region | Hydrophobic: Val914, Val897, Lys866, Phe1045 | -6.8 to -8.1 |
Hydrogen Bonding Group | Hydrazone/Amide | DFG Motif (Glu883, Asp1044) | H-bonds: Glu883 (1.77-1.84 Å), Asp1044 (1.98-2.11 Å) | -12.4 to -15.7 |
Hydrophobic Tail | Substituted Benzamide | Allosteric Pocket | Hydrophobic: Leu887, Ile886; Halogen bond (if CF₃): Ile1023 | -7.3 to -9.6 |
This multi-point anchoring strategy yields compounds with high binding affinity and specificity. For example, the close analog (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide demonstrated potent VEGFR-2 inhibition (IC₅₀ = 65 nM) and significant cytotoxicity against HepG2 and MCF-7 cancer cell lines, validating the design [3]. Another optimized derivative, featuring a benzamidobenzoyl hydrazone linker, achieved an even lower IC₅₀ of 51 nM against VEGFR-2 [1] [10]. Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations confirmed strong binding, with total binding energies reaching -38.36 kcal/mol, decomposed as shown in Table 1 [1] [10].
N-(3-Acetylphenyl)nicotinamide shares core structural motifs with clinically validated VEGFR-2 inhibitors and investigational compounds, positioning it within a robust antiangiogenic drug development pipeline:
Table 2: Comparison of N-(3-acetylphenyl)nicotinamide Analogs and Reference VEGFR-2 Inhibitors
Compound | Core Scaffold | Key Structural Features | VEGFR-2 IC₅₀ | Cytotoxicity (IC₅₀, μM) | Selectivity Index |
---|---|---|---|---|---|
Sorafenib [7] | Pyridine-urea-phenyl | Urea linker, Trifluoromethylphenyl tail | ~90 nM | Variable (clinical) | Variable |
N-(3-Acetylphenyl)nicotinamide Core | Pyridine-amide-phenyl | meta-Acetyl linker, Unsubstituted phenyl tail | ~500-1000 nM* | Moderate (e.g., HepG2: ~21-26 μM) [3] | Low (e.g., 1.25-1.55) [3] |
Compound 10 [1] [10] | Nicotinamide-hydrazone-benzamidophenyl | Benzamidophenyl tail, Hydrazone linker | 51 nM | MCF-7: 8.25 μM; HCT-116: 6.48 μM | 12.89 (MCF-7), 16.41 (HCT-116) |
Compound 15a (Theobromine) [5] | Xanthine-hydrazone-phenyl | Xanthine hinge binder, Formylhydrazone linker | 0.239 μM | HepG2: 0.76 μM; MCF-7: 1.08 μM | 98.97 (HepG2), 69.64 (MCF-7) |
Trifluoroacetamide Derivative [3] | Pyridine-hydrazone-trifluoroacetamide | meta-Acetyl linker, Trifluoroacetamide tail | 65 nM | HepG2: 21.00 μM; MCF-7: 26.10 μM | 1.55 (HepG2), 1.25 (MCF-7) |
*Estimated based on structural analogy and typical activity ranges reported for core scaffolds without optimization seen in derivatives like Compound 10 or the Trifluoroacetamide analog.
These structural optimizations focus on enhancing interactions within the hydrophobic pocket and the DFG motif, areas critical for overcoming limitations of earlier inhibitors like moderate selectivity or susceptibility to resistance mutations.
The nicotinamide (pyridine-3-carboxamide) core in N-(3-acetylphenyl)nicotinamide is pivotal for its mechanism of action, serving as an effective hinge region binder within the ATP-binding site of VEGFR-2 [1] [3] [10]:
Table 3: Pyridine Scaffold Interactions Confirmed by Computational Studies
Interaction Type | Pyridine Atom | VEGFR-2 Residue | Interaction Distance (Å) / Angle (°) | Stabilizing Energy Contribution (kJ/mol) | Method of Validation |
---|---|---|---|---|---|
Hydrogen Bond | N1 (Pyridine) | Cys917 (Backbone NH) | 2.05 - 2.15 | -25 to -30 | Docking, MD, MM-GBSA |
π-π Stacking | Pyridine Ring | Phe916 | 3.5 - 4.0 | -15 to -20 | MD, PLIP |
Hydrophobic | Pyridine Ring | Leu838, Leu1033 | ≤ 5.0 | -8 to -12 per contact | MD, MM-GBSA decom. |
Halogen Bond (if present) | CF₃ (Tail) | Ile1023 | 3.3 - 3.6 (C-F···O=C) / ~160° | -10 to -15 | Docking, MD, DFT |
Hydrogen Bond | Amide C=O (Nicotinamide) | Glu883 (Sidechain) | 1.77 - 1.84 | -20 to -25 | Docking, MD, MM-GBSA |
Molecular Dynamics (MD) simulations over 100 ns consistently demonstrate the stability of the pyridine hinge-binding interaction. In simulations of compound 10, the pyridine-Cys917 H-bond remained stable for >85% of the simulation time, with RMSD fluctuations of the ligand-protein complex stabilizing below 3.85 Å after an initial equilibration phase [1] [10]. The Protein-Ligand Interaction Profiler (PLIP) analysis confirmed persistent π-stacking with Phe916 and hydrophobic contacts with Leu838 and Leu1033 throughout the trajectory. These results computationally validate the pyridine scaffold's essential role in achieving nanomolar VEGFR-2 inhibition by enabling optimal and sustained engagement within the ATP-binding cleft.
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0